N-(2-ethyl-6-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isothiochromene core and a carboxamide group attached to a substituted phenyl ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethyl-6-methylphenylamine with an appropriate isothiochromene derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl ring .
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism by which N-(2-ethyl-6-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Acetochlor: A chloroacetanilide herbicide with a similar phenyl ring structure but different functional groups.
Metolachlor: Another herbicide with a similar core structure but different substituents on the phenyl ring.
N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide: A compound with a similar phenyl ring structure but different functional groups attached .
Uniqueness
N-(2-ethyl-6-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its isothiochromene core and carboxamide group, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H17NO2S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C19H17NO2S/c1-3-13-9-6-7-12(2)17(13)20-18(21)16-11-14-8-4-5-10-15(14)19(22)23-16/h4-11H,3H2,1-2H3,(H,20,21) |
InChI Key |
KEHYZTVOHFVARZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC3=CC=CC=C3C(=O)S2)C |
Origin of Product |
United States |
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